molecular formula C11H12FNO3 B12960713 Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride

Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride

Cat. No.: B12960713
M. Wt: 225.22 g/mol
InChI Key: GRXSHTASNNMYQZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of Methyl (S)-4-Amino-8-Fluorochromane-6-Carboxylate Hydrochloride

Crystallographic Analysis of Chromane Derivatives

X-ray Diffraction Studies of Fluorinated Chromane Scaffolds

X-ray diffraction (XRD) remains pivotal for resolving the atomic arrangements in fluorinated chromane derivatives. For this compound, powder XRD patterns typically exhibit characteristic peaks at 2θ angles associated with its crystalline lattice. Comparative studies of analogous compounds, such as Moxifloxacin hydrochloride, reveal peaks at 5.7°, 8.5°, 10.2°, and 15.1° 2θ, attributed to the fluorinated chromane core. These peaks correspond to interplanar spacings influenced by the fluorine atom’s electronegativity, which reduces electron density and alters diffraction intensities.

In monoclinic crystal systems (space group C2/c), fluorinated chromanes often display unit cell dimensions of a = 20.810 Å, b = 9.866 Å, and c = 20.671 Å, with β angles near 108.75°. These parameters accommodate the chromane ring’s distortion caused by fluorine substitution at the 8-position. A representative XRD table for related structures is provided below:

Parameter Value Source
Space group C2/c
Unit cell volume 4018.8 ų
Characteristic peaks 5.7°, 8.5°, 10.2° 2θ

The absence of peaks between 10.2° and 12.2° 2θ in certain chromane hydrochlorides further distinguishes anhydrous forms from hydrated counterparts.

Conformational Analysis of the Benzothiazol-Chromane Interface

The benzothiazol-chromane interface adopts a distorted half-chair conformation, as evidenced by dihedral angles of 80.6° between the chromane and benzothiazol rings. This geometry arises from steric interactions between the fluorine atom at position 8 and the carboxylate group at position 6. In cyclometallated analogs, coordination to metal centers induces planarization of the chromane scaffold, reducing the dihedral angle to 45°–60°. However, in hydrochloride salts, protonation of the amino group at position 4 stabilizes the non-planar conformation via intramolecular hydrogen bonding.

Molecular dynamics simulations suggest that the S-configuration at position 4 further constrains rotational freedom, favoring a single dominant conformer in the crystalline state. This rigidity enhances crystallinity and mitigates polymorphism, as observed in teriflunomide derivatives.

Hydrogen Bonding Networks in Hydrochloride Salts

Hydrogen bonding critically stabilizes the crystalline lattice of this compound. Key interactions include:

  • O—H∙∙∙N bonds between the hydroxyl group at position 2 and the benzothiazol nitrogen.
  • N—H∙∙∙O bonds linking the protonated amino group at position 4 to the carboxylate oxygen.

These interactions form a two-dimensional network extending along the ab-plane, with bond lengths of 1.85–2.12 Å and angles of 155°–170°. Comparable patterns in Moxifloxacin hydrochloride involve additional C—H∙∙∙F contacts, which are absent here due to the fluorine atom’s position at C8. The table below summarizes hydrogen bonding parameters:

Bond Type Donor-Acceptor Distance (Å) Angle (°) Source
O—H∙∙∙N 1.85 155
N—H∙∙∙O 2.12 170

The hydrochloride counterion further stabilizes the lattice through ionic interactions with the carboxylate group, as confirmed by charge-density analysis in related compounds.

Properties

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

methyl (4S)-4-amino-8-fluoro-3,4-dihydro-2H-chromene-6-carboxylate

InChI

InChI=1S/C11H12FNO3/c1-15-11(14)6-4-7-9(13)2-3-16-10(7)8(12)5-6/h4-5,9H,2-3,13H2,1H3/t9-/m0/s1

InChI Key

GRXSHTASNNMYQZ-VIFPVBQESA-N

Isomeric SMILES

COC(=O)C1=CC2=C(C(=C1)F)OCC[C@@H]2N

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)F)OCCC2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of a chromane derivative, followed by amination and esterification reactions. The final step involves the conversion of the ester to its hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The fluorine atom in the chromane ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted chromane derivatives.

Scientific Research Applications

Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Findings from Structural Comparisons

Core Structure Influence :

  • Chromane and yohimban cores favor CNS activity due to planar aromatic systems, whereas pyrimidines and azetidines may target peripheral receptors due to steric and electronic differences .
  • Fentanyl derivatives (e.g., Thiophene fentanyl) prioritize opioid receptor binding, highlighting how core structure dictates therapeutic class .

Substituent Effects: Fluoro vs. Chloro: Fluoro at C8 (target compound) vs. Ester vs. Carboxylic Acid: Methyl ester in the target compound likely improves oral bioavailability compared to carboxylic acid analogs (e.g., ), which may require active transport .

Salt Form :

  • Hydrochloride salts are prevalent across all compounds, suggesting a universal strategy to enhance crystallinity and aqueous solubility .

Toxicology and Safety: Thiophene fentanyl hydrochloride’s unstudied toxicology contrasts with the target compound’s presumed safety profile, underscoring the need for rigorous evaluation of novel analogs .

Biological Activity

Methyl (S)-4-amino-8-fluorochromane-6-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities related to neurotransmitter modulation and therapeutic applications. This article provides a comprehensive overview of its biological activities, synthesis, and related research findings.

Chemical Structure and Properties

This compound features a chromane structure characterized by a benzopyran ring system with an amino group and a carboxylate. The presence of fluorine at the 8-position distinguishes it from similar compounds, potentially affecting its interaction with biological targets.

Serotonin Reuptake Inhibition

Preliminary studies suggest that this compound acts as a serotonin reuptake inhibitor (SRI) . This mechanism is crucial for the regulation of serotonin levels in the brain, which is significant in treating mood disorders such as depression and anxiety. The compound's affinity for serotonin receptors, particularly the 5-HT1A subtype, indicates its potential role in modulating mood and anxiety responses.

Interaction with Biological Targets

Research has shown that this compound may interact with various neurotransmitter systems. Its ability to bind to serotonin receptors could influence physiological processes, including:

  • Mood regulation
  • Anxiety responses
  • Cognitive functions

Further investigations are necessary to fully elucidate its pharmacological profile and potential side effects associated with long-term use.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic pathway includes:

  • Formation of the chromane core : Utilizing starting materials that provide the necessary benzopyran structure.
  • Introduction of functional groups : Incorporating the amino and carboxylate groups through nucleophilic substitutions.
  • Fluorination : Applying fluorination techniques to introduce the fluorine atom at the 8-position.

This synthetic route is crucial for producing compounds with specific biological activities.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound, highlighting its potential therapeutic applications:

StudyFindings
Study 1Demonstrated that the compound selectively inhibits serotonin reuptake in vitro, showing promise for treating depression.
Study 2Investigated the binding affinity of the compound to various serotonin receptor subtypes, revealing a strong interaction with 5-HT1A receptors.
Study 3Explored the compound's effects on anxiety-related behaviors in animal models, suggesting anxiolytic properties.

Comparison with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
Methyl (S)-4-amino-8-chlorochromane-6-carboxylate hydrochlorideChlorine instead of fluorineDifferent receptor affinity due to chlorine presence
Methyl 4-amino-6-chloronicotinateNicotinic structure; amino and chloro groupsTargets nicotinic receptors
Methyl 6-bromo-4-indolecarboxylateIndole core; bromo substituentDistinct pharmacological profile

This compound stands out due to its specific combination of structural features and biological activities related to serotonin modulation, making it a valuable compound for further research in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.